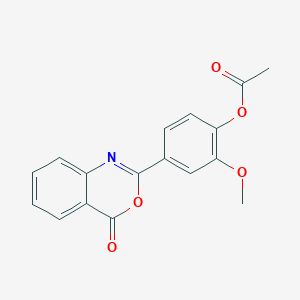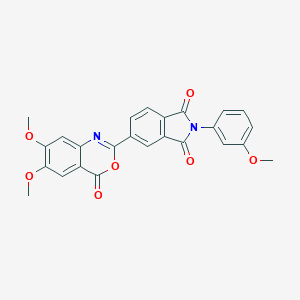![molecular formula C20H16N2O5 B303215 3-{[4-(2-Furoylamino)anilino]carbonyl}phenyl acetate](/img/structure/B303215.png)
3-{[4-(2-Furoylamino)anilino]carbonyl}phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[4-(2-Furoylamino)anilino]carbonyl}phenyl acetate, also known as FFA, is a chemical compound that has been extensively studied for its potential applications in scientific research. FFA is a derivative of 5-fluorouracil, a chemotherapy drug, and has been shown to exhibit antitumor and anti-inflammatory properties. In
Mechanism of Action
The mechanism of action of 3-{[4-(2-Furoylamino)anilino]carbonyl}phenyl acetate is not fully understood, but it is believed to involve the inhibition of thymidylate synthase, an enzyme involved in DNA synthesis. By inhibiting this enzyme, 3-{[4-(2-Furoylamino)anilino]carbonyl}phenyl acetate may prevent the growth and proliferation of cancer cells. 3-{[4-(2-Furoylamino)anilino]carbonyl}phenyl acetate has also been shown to inhibit the production of inflammatory cytokines, suggesting that it may act as an anti-inflammatory agent.
Biochemical and Physiological Effects:
3-{[4-(2-Furoylamino)anilino]carbonyl}phenyl acetate has been shown to exhibit antitumor and anti-inflammatory properties in vitro and in vivo. In animal studies, 3-{[4-(2-Furoylamino)anilino]carbonyl}phenyl acetate has been shown to inhibit the growth of tumors and reduce inflammation. 3-{[4-(2-Furoylamino)anilino]carbonyl}phenyl acetate has also been shown to inhibit the growth of bacteria and viruses, suggesting potential applications in the field of microbiology.
Advantages and Limitations for Lab Experiments
One advantage of 3-{[4-(2-Furoylamino)anilino]carbonyl}phenyl acetate is its potential as a cancer therapy and anti-inflammatory agent. However, 3-{[4-(2-Furoylamino)anilino]carbonyl}phenyl acetate has also been shown to exhibit cytotoxic effects on normal cells, suggesting that it may have limitations as a therapeutic agent. Additionally, 3-{[4-(2-Furoylamino)anilino]carbonyl}phenyl acetate is a relatively new compound and its safety and efficacy have not been fully established.
Future Directions
There are several potential future directions for research on 3-{[4-(2-Furoylamino)anilino]carbonyl}phenyl acetate. One area of interest is the development of 3-{[4-(2-Furoylamino)anilino]carbonyl}phenyl acetate derivatives with improved safety and efficacy profiles. Another area of interest is the exploration of 3-{[4-(2-Furoylamino)anilino]carbonyl}phenyl acetate's potential applications in the field of microbiology. Finally, further studies are needed to fully understand the mechanism of action of 3-{[4-(2-Furoylamino)anilino]carbonyl}phenyl acetate and its potential as a cancer therapy and anti-inflammatory agent.
Synthesis Methods
3-{[4-(2-Furoylamino)anilino]carbonyl}phenyl acetate can be synthesized through a multistep process involving the reaction of 4-(2-furoylamino)aniline with 3-nitrobenzoyl chloride, followed by reduction with tin (II) chloride and acetylation with acetic anhydride. The resulting product is a white crystalline powder with a melting point of 210-212°C.
Scientific Research Applications
3-{[4-(2-Furoylamino)anilino]carbonyl}phenyl acetate has been extensively studied for its potential applications in scientific research. It has been shown to exhibit antitumor and anti-inflammatory properties, making it a potential candidate for cancer therapy and the treatment of inflammatory diseases such as rheumatoid arthritis. 3-{[4-(2-Furoylamino)anilino]carbonyl}phenyl acetate has also been shown to inhibit the growth of bacteria and viruses, suggesting potential applications in the field of microbiology.
properties
Product Name |
3-{[4-(2-Furoylamino)anilino]carbonyl}phenyl acetate |
|---|---|
Molecular Formula |
C20H16N2O5 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
[3-[[4-(furan-2-carbonylamino)phenyl]carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C20H16N2O5/c1-13(23)27-17-5-2-4-14(12-17)19(24)21-15-7-9-16(10-8-15)22-20(25)18-6-3-11-26-18/h2-12H,1H3,(H,21,24)(H,22,25) |
InChI Key |
TULRFDPKWIFCSS-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CO3 |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B303133.png)
![4-[(3-Iodoanilino)carbonyl]phenyl propionate](/img/structure/B303134.png)
![2-[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-4-oxo-4H-3,1-benzoxazin-6-yl acetate](/img/structure/B303135.png)




![4-{[4-(5-Methyl-1,3-benzoxazol-2-yl)anilino]carbonyl}phenyl propionate](/img/structure/B303148.png)
![N-[4-(8-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide](/img/structure/B303149.png)
![6-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B303150.png)
![2,6-dimethoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B303151.png)
![4-{[2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid](/img/structure/B303152.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B303153.png)
![N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-3-(2-furyl)acrylamide](/img/structure/B303162.png)